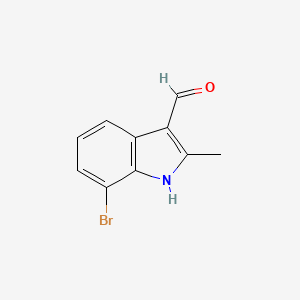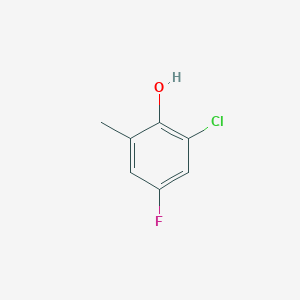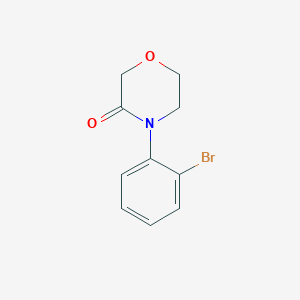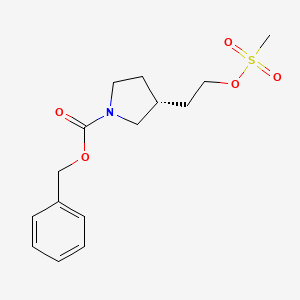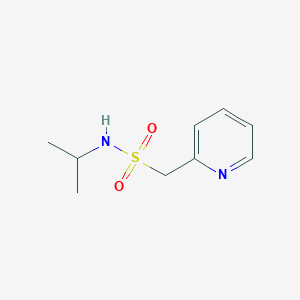
3,4-Dichlorobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₅Cl₂N It is a nitrile derivative, characterized by the presence of two chlorine atoms attached to the butane chain
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dichlorobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, ensuring the complete conversion of the aldehyde to the nitrile.
Another method involves the chlorination of butanenitrile using chlorine gas in the presence of a catalyst. This process requires careful control of temperature and pressure to achieve the desired product without over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized to maximize yield and minimize by-products. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
化学反应分析
Types of Reactions
3,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted butanenitriles.
Reduction: Formation of 3,4-dichlorobutylamine.
Oxidation: Formation of 3,4-dichlorobutanoic acid.
科学研究应用
3,4-Dichlorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3,4-dichlorobutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3,4-Dichloronitrobenzene: Similar in structure but contains a nitro group instead of a nitrile group.
3,4-Dichlorobutanal: The aldehyde precursor used in the synthesis of 3,4-dichlorobutanenitrile.
3,4-Dichlorobutanoic Acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and a nitrile group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
3,4-dichlorobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2N/c5-3-4(6)1-2-7/h4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZOQWAWMKJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021566 |
Source


|
| Record name | 3,4-Dichlorobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
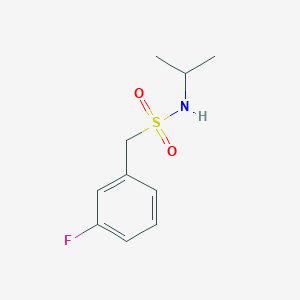
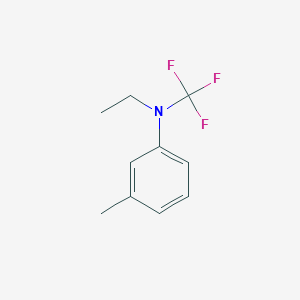
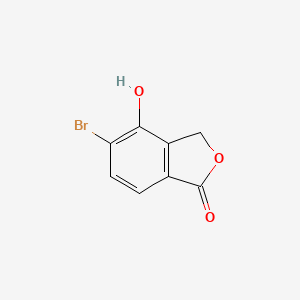

![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)

![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)

